2-cyclopropyl-6-methylaniline hydrochloride
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Overview
Description
2-cyclopropyl-6-methylaniline hydrochloride is an organic compound with a molecular structure that includes a cyclopropyl group and a methyl group attached to an aniline ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methylaniline hydrochloride typically involves the reaction of 2-cyclopropyl-6-methylaniline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Nitration and Reduction: Starting from a suitable aromatic compound, nitration followed by reduction can introduce the amino group.
Direct Displacement: Halogenated aromatic compounds can undergo direct displacement reactions at high temperatures to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-cyclopropyl-6-methylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-6-methylaniline: The parent compound without the hydrochloride group.
2-chloro-6-methylaniline: A similar compound with a chlorine substituent instead of a cyclopropyl group.
Uniqueness
2-cyclopropyl-6-methylaniline hydrochloride is unique due to the presence of both the cyclopropyl and methyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
2758006-24-3 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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